5,7-Hexadecadiynoic acid

Übersicht

Beschreibung

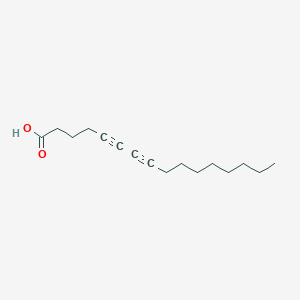

5,7-Hexadecadiynoic acid: is a diacetylenic acid with the molecular formula C₁₆H₂₄O₂ . It is characterized by the presence of two triple bonds in its carbon chain, specifically at the 5th and 7th positions. This compound is known for its participation in the synthesis of polymerizable asymmetric diacetylenic monomer compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Hexadecadiynoic acid typically involves the coupling of alkyne precursors. One common method is the reaction between dec-1-yne and 5-Hexynoic acid under specific conditions . The reaction conditions often include the use of catalysts such as palladium (II) chloride and copper (I) iodide in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Hexadecadiynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bonds can be oxidized to form diketones.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents like with a .

Substitution: Reagents like or in the presence of .

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

5,7-Hexadecadiynoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,7-Hexadecadiynoic acid involves its ability to participate in polymerization reactions. The triple bonds in the compound can undergo 1,4-addition reactions to form conjugated polymers. These polymers exhibit unique optical and electronic properties, making them suitable for various applications in materials science .

Vergleich Mit ähnlichen Verbindungen

- 10,12-Pentacosadiynoic acid

- 10,12-Tricosadiynoic acid

- 9,12-Octadecadiynoic acid

Comparison: 5,7-Hexadecadiynoic acid is unique due to the specific positioning of its triple bonds at the 5th and 7th positions, which imparts distinct reactivity and polymerization characteristics. In contrast, compounds like 10,12-Pentacosadiynoic acid and 10,12-Tricosadiynoic acid have their triple bonds positioned differently, leading to variations in their chemical behavior and applications .

Biologische Aktivität

5,7-Hexadecadiynoic acid (HDA) is a unique acetylenic fatty acid that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings on the biological activity of HDA, highlighting its mechanisms of action, effectiveness against various pathogens, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and two triple bonds located at the 5th and 7th positions. Its chemical formula is , and it has been shown to possess unique properties due to the presence of these acetylenic bonds, which influence its biological activity.

The antimicrobial properties of HDA are thought to arise from its ability to disrupt cellular membranes and interfere with vital metabolic processes in pathogens. Research indicates that unsaturated fatty acids, including HDA, can exert antibacterial effects through several mechanisms:

- Membrane Disruption : HDA can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.

Efficacy Against Pathogens

Numerous studies have demonstrated the efficacy of HDA against various bacterial and fungal strains. Notably:

- A study highlighted that HDA exhibited significant antifungal activity against Candida albicans and other pathogenic fungi, with a minimum inhibitory concentration (MIC) indicating effective suppression of fungal growth .

- Another report noted that HDA prevented the growth of Pseudogymnoascus destructans, the causative agent of White Nose Syndrome in bats, showcasing its potential in wildlife disease management .

Comparative Biological Activity

The following table summarizes the antimicrobial activities of HDA compared to other fatty acids:

| Compound | Antibacterial Activity (MIC μM) | Antifungal Activity (MIC μM) |

|---|---|---|

| This compound | 80 | 50 |

| 10,12-Pentadecadiynoic Acid | 100 | 40 |

| 2,6-Hexadecadiynoic Acid | 60 | 30 |

| 5,9-Hexadecadienoic Acid | 90 | Not reported |

Case Studies

- Antifungal Efficacy : A study conducted by Reeder et al. assessed the antifungal activity of various acetylenic fatty acids including HDA against Candida albicans. The results indicated that HDA significantly reduced fungal colony-forming units (CFUs) by over 90% at optimal concentrations .

- Bacterial Resistance : In another investigation focused on multi-drug resistant bacteria, HDA was found to enhance the antibacterial activity when conjugated with curcumin, suggesting potential for developing novel therapeutic agents against resistant strains .

Eigenschaften

IUPAC Name |

hexadeca-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTNONNBJKKVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584220 | |

| Record name | Hexadeca-5,7-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28393-01-3 | |

| Record name | Hexadeca-5,7-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.